

Application Notes and Protocols for Modulating Feeding Circuits with DREADD Agonist 21

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| Compound of Interest | | | | | |
|----------------------|-------------------|-----------|--|--|--|
| Compound Name: | DREADD agonist 21 | | | | |
| Cat. No.: | B1670941 | Get Quote | | | |

For Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for the remote and precise control of neuronal activity. This technology allows for the selective activation or inhibition of specific cell populations involved in complex biological processes, such as the regulation of feeding behavior. **DREADD Agonist 21** (C21), also known as Compound 21, is a second-generation agonist for muscarinic-based DREADDs that offers significant advantages over the first-generation agonist, Clozapine-N-oxide (CNO). [1][2][3]

C21 is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs, with excellent bioavailability and brain penetrability.[1][3] A key feature of C21 is that it does not undergo metabolic conversion to clozapine, thereby mitigating concerns about off-target effects associated with clozapine. However, it is crucial to note that at higher doses, C21 itself can exhibit off-target effects by interacting with other endogenous G protein-coupled receptors (GPCRs). Therefore, careful dose-response studies and appropriate control groups are essential for rigorous experimental design.

These application notes provide a comprehensive overview of the use of **DREADD Agonist 21** for modulating feeding circuits, including detailed protocols for in vivo experiments and a summary of its pharmacological properties.



Data Presentation

Table 1: In Vitro Potency of DREADD Agonists

| Agonist | DREADD Receptor | Potency (EC50) | Reference |
|----------------------------|-----------------|----------------|-----------|
| Compound 21 (C21) | hM3Dq | 1.7 nM | |
| Compound 21 (C21) | hM4Di | 2.95 nM | - |
| Clozapine-N-oxide (CNO) | hM3Dq | 6.0 nM | _ |
| Clozapine-N-oxide (CNO) | hM4Di | 8.1 nM | _ |

Table 2: Pharmacokinetic Properties of DREADD Agonist

21 (in mice)

| Parameter | Value | Administration Route | Dose | Reference |
|-----------------------------------|--------------------------|---------------------------|----------------|-----------|
| Time to Peak Plasma Concentration | ~15 min | Intraperitoneal (i.p.) | 3.0 mg/kg | |
| Time to Peak Brain Concentration | Increases over 60 min | Intraperitoneal (i.p.) | 3.0 mg/kg | |
| Brain Penetration | Excellent | Intraperitoneal (i.p.) | Not specified | |
| Metabolism to Clozapine | Not detected | Not applicable | Not applicable | _ |

Table 3: Recommended In Vivo Dosing for DREADD Agonist 21 (in rodents)



| Species | Recommended Dose Range | Administration Route | Notes | References |
|---------|---------------------------|---------------------------|---|------------|
| Mice | 0.3 - 3 mg/kg | Intraperitoneal (i.p.) | Effective for activating DREADDs with minimal off-target effects. | |
| Rats | 0.5 mg/kg | Intraperitoneal (i.p.) | Higher doses (1 mg/kg) may produce off- target effects. | |

Signaling Pathways and Experimental Workflow Signaling Pathways

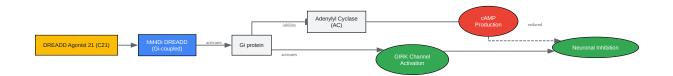
The most commonly used muscarinic-based DREADDs for modulating neuronal activity are hM3Dq and hM4Di, which couple to Gq and Gi signaling pathways, respectively.



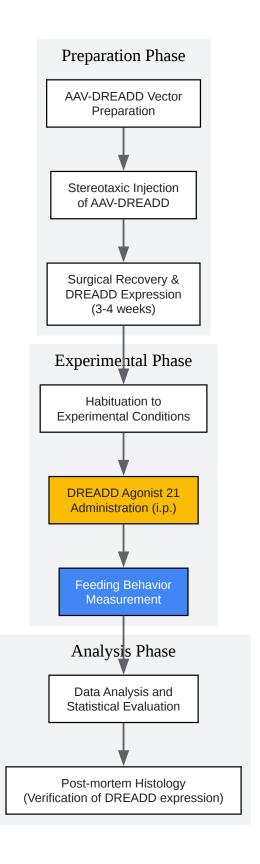
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Caption: Excitatory (Gq) DREADD signaling pathway activated by C21.









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References

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- 2. benchchem.com [benchchem.com]
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